molecular formula C17H13F3N2O4 B15160960 Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- CAS No. 651749-05-2

Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-

Cat. No.: B15160960
CAS No.: 651749-05-2
M. Wt: 366.29 g/mol
InChI Key: FJBYASJSBDALQU-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- (hereafter referred to as the "target compound") is a benzoic acid derivative featuring an imidazolidinone ring substituted with a 3-(trifluoromethoxy)phenyl group at the 3-position. This structure combines a carboxylic acid moiety with a heterocyclic system, which is often associated with enhanced bioavailability and target binding in pharmaceutical contexts.

Properties

CAS No.

651749-05-2

Molecular Formula

C17H13F3N2O4

Molecular Weight

366.29 g/mol

IUPAC Name

3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]imidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H13F3N2O4/c18-17(19,20)26-14-6-2-5-13(10-14)22-8-7-21(16(22)25)12-4-1-3-11(9-12)15(23)24/h1-6,9-10H,7-8H2,(H,23,24)

InChI Key

FJBYASJSBDALQU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzoic Acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-: Applications

Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-, is a complex organic compound derived from benzoic acid, characterized by a trifluoromethoxy group and an imidazolidine structure. Benzoic acid is a colorless crystalline solid with the formula C7H6O2C_7H_6O_2, recognized as the simplest aromatic carboxylic acid, naturally occurring in many plants, and used as a food preservative because of its antimicrobial properties. Benzoic acid and its derivatives find applications across various fields. Studies on the interactions of benzoic acid derivatives with biological systems are crucial for understanding their pharmacological potential. Research often focuses on synthesis, chemical properties, and biological activities.

While specific applications of Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- are not detailed in the provided search results, benzoic acid derivatives, in general, have a wide range of applications:

  • Antimicrobial Preservatives : Benzoic acid is a well-known food preservative due to its antimicrobial properties.
  • Pharmaceuticals : Used in various pharmaceutical applications due to their interactions with biological systems.
  • Chemical Synthesis : Benzoic acid and its derivatives are essential building blocks in synthesizing various organic compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The imidazolidinyl moiety may also play a role in stabilizing the compound’s interaction with its target, thereby modulating its effects.

Comparison with Similar Compounds

Structural Variations

The target compound’s closest analogs differ primarily in the substituents on the phenyl ring attached to the imidazolidinone moiety:

Compound Name Substituent on Phenyl Ring CAS Number Molecular Formula Molecular Weight (g/mol)
Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- 3-OCF₃ 651749-03-0* C₁₇H₁₃F₃N₂O₄ ~366.29 (estimated)
Benzoic acid, 3-[3-(3,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- 3,5-F₂ 651749-07-4 C₁₆H₁₂F₂N₂O₃ 318.08
Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]- 3-F 651749-10-9 C₁₆H₁₃FN₂O₃ 300.28

*Note: The CAS number 651749-03-0 corresponds to a dimethyl-substituted variant; the target compound is assumed to lack the dimethyl group .

Key Observations :

  • Trifluoromethoxy vs. Fluorine Substituents: The -OCF₃ group in the target compound is bulkier and more lipophilic than fluorine, which may enhance membrane permeability but reduce solubility in aqueous media compared to mono- or di-fluorinated analogs .
  • Electronic Effects : The electron-withdrawing nature of -OCF₃ could stabilize negative charges or influence π-π stacking interactions in biological targets, whereas fluorine substituents (weaker electron-withdrawing) may offer balanced electronic profiles .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (estimated ~3.0–3.5) is likely higher than its fluorinated analogs (e.g., logP = 2.4 for 3,5-difluoro analog ), due to the trifluoromethoxy group’s hydrophobicity.
  • Hydrogen Bonding: All analogs retain one hydrogen bond donor (carboxylic acid) and multiple acceptors (carbonyl, ether/fluoro groups), but the -OCF₃ group may reduce polarity compared to -F substituents .
  • Molecular Weight : The target compound’s higher molecular weight (~366 vs. 300–318 g/mol) could impact bioavailability under Lipinski’s Rule of Five guidelines .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing benzoic acid derivatives containing imidazolidinone and trifluoromethoxy substituents?

  • Methodological Answer : The synthesis of such compounds typically involves:
  • Acyl chloride intermediates : Reacting substituted benzoic acids with thionyl chloride (SOCl₂) to form acyl chlorides, followed by coupling with o-phenylenediamine derivatives under anhydrous conditions (e.g., triethylamine in THF or toluene) .
  • Cyclization : Using polyphosphoric acid (PPA) or high-temperature conditions to promote imidazolidinone ring formation. Excess protonating agents (e.g., H₂SO₄) enhance cyclization efficiency .
  • Key Variables : Solvent choice (toluene for high-temperature reactions), catalyst (triethylamine for deprotonation), and reaction time (12–24 hours for complete conversion).

Q. Table 1: Representative Reaction Conditions from Literature

Starting MaterialReagents/ConditionsProduct TypeYield (%)Reference
m-Toluic acid + o-phenylenediaminePPA, toluene, 120°C, 12hBenzimidazole65–70
Aroyl chloride + indazoleEt₃N, DMF, DCF coupling agent, rt, 24hN-Acylindazole derivatives50–85

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., trifluoromethoxy group at δ ~120–125 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and imidazolidinone (N-H, ~3300 cm⁻¹) stretches .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N, F content within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using single-crystal data (CCDC deposit codes) .

Q. How do reaction mechanisms explain the formation of the imidazolidinone ring in this compound?

  • Methodological Answer : The imidazolidinone ring forms via nucleophilic attack of the amine group on the carbonyl carbon of the acyl chloride, followed by cyclodehydration. Computational studies (e.g., frontier molecular orbital analysis) predict reactivity by evaluating electron density at reactive sites. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the carbonyl, favoring cyclization .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for structurally complex derivatives?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers causing peak splitting) .
  • Complementary Techniques : Compare X-ray crystallography (static structure) with NOESY NMR (solution-state interactions) to identify dominant conformers .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to simulate NMR chemical shifts and match experimental data .

Q. What computational strategies predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., enzymes or receptors). The trifluoromethoxy group’s hydrophobic interactions can be mapped to active-site pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes under physiological conditions .
  • QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethoxy’s Hammett σ value) with activity data to design analogs .

Q. What methodologies assess the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Monitor CYP450-mediated oxidation at the imidazolidinone ring .
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I/II metabolites. For example, hydroxylation at the phenyl ring or glucuronidation of the carboxylic acid group .

Q. How is toxicity profiled for novel trifluoromethoxy-containing compounds?

  • Methodological Answer :
  • Cytotoxicity Screening : Test against HEK-293 or HepG2 cells using MTT assays (IC₅₀ determination) .
  • Genotoxicity : Perform Ames tests (bacterial reverse mutation assay) to evaluate mutagenic potential .
  • In Silico Tools : Predict toxicity endpoints (e.g., hepatotoxicity) using ADMET Predictor or ProTox-II .

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